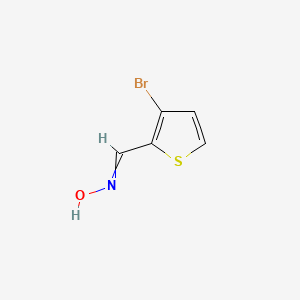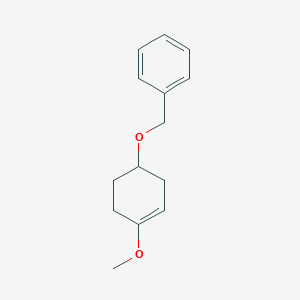
7-(3-Aminopyrrolidin-1-yl)-6-fluoro-4-oxo-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Aminopyrrolidin-1-yl)-6-fluoro-4-oxo-1-vinyl-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a complex organic compound belonging to the class of 1,8-naphthyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1,8-naphthyridine derivatives typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the naphthyridine ring system. For instance, the synthesis of 1,8-naphthyridine-3-carboxylic acid derivatives can be achieved through the reaction of nalidixic acid with various reagents . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1,8-Naphthyridine-3-carboxylic acid derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1,8-Naphthyridine-3-carboxylic acid derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Industry: They are used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,8-naphthyridine-3-carboxylic acid derivatives involves interactions with various molecular targets and pathways. These compounds can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . Additionally, they may interact with other cellular targets, leading to their diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
1,8-Naphthyridine-3-carboxylic acid derivatives can be compared with other similar compounds, such as quinolones and fluoroquinolones. While all these compounds share a similar core structure, 1,8-naphthyridine derivatives often exhibit unique biological activities and improved pharmacokinetic properties . Some similar compounds include:
- Nalidixic acid
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
These comparisons highlight the uniqueness of 1,8-naphthyridine-3-carboxylic acid derivatives in terms of their biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
84424-09-9 |
|---|---|
Molekularformel |
C15H15FN4O3 |
Molekulargewicht |
318.30 g/mol |
IUPAC-Name |
7-(3-aminopyrrolidin-1-yl)-1-ethenyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H15FN4O3/c1-2-19-7-10(15(22)23)12(21)9-5-11(16)14(18-13(9)19)20-4-3-8(17)6-20/h2,5,7-8H,1,3-4,6,17H2,(H,22,23) |
InChI-Schlüssel |
WYLIRDAEYNYJBU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1C=C(C(=O)C2=CC(=C(N=C21)N3CCC(C3)N)F)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 3-[(2-aminoethyl)sulfanyl]propanoate hydrochloride](/img/structure/B8759563.png)

![1H-Pyrazolo[3,4-b]pyridine-4-carboxaMide, N-[(1,2-dihydro-4,6-diMethyl-2-oxo-3-pyridinyl)Methyl]-1-(1-Methylethyl)-6-[4-(4-MorpholinylMethyl)phenyl]-](/img/structure/B8759572.png)





![1,7,8,9-Tetrahydropyrano[2,3-g]indole-2-carboxylic acid](/img/structure/B8759596.png)


![N-[3-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methylpyridine-2-carboxamide](/img/structure/B8759615.png)


